2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15463580
InChI: InChI=1S/C19H20Cl2N2O3S/c1-11-4-5-17-14(8-11)13(12(2)23-17)6-7-22-27(24,25)19-10-15(20)18(26-3)9-16(19)21/h4-5,8-10,22-23H,6-7H2,1-3H3
SMILES:
Molecular Formula: C19H20Cl2N2O3S
Molecular Weight: 427.3 g/mol

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC15463580

Molecular Formula: C19H20Cl2N2O3S

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide -

Specification

Molecular Formula C19H20Cl2N2O3S
Molecular Weight 427.3 g/mol
IUPAC Name 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H20Cl2N2O3S/c1-11-4-5-17-14(8-11)13(12(2)23-17)6-7-22-27(24,25)19-10-15(20)18(26-3)9-16(19)21/h4-5,8-10,22-23H,6-7H2,1-3H3
Standard InChI Key RERPSZLGMDKZOM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Characterization

The compound’s systematic IUPAC name, 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide, delineates its structural components:

  • Sulfonamide-functionalized benzene ring: Substituted at positions 2 and 5 with chlorine atoms and at position 4 with a methoxy group.

  • Indole-linked ethylamine side chain: A 2-(2,5-dimethylindol-3-yl)ethyl group attached to the sulfonamide nitrogen.

Molecular Formula: C19H20Cl2N2O3S\text{C}_{19}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_3\text{S}
Molecular Weight: 427.3 g/mol.
Canonical SMILES: CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C.

Key physicochemical parameters include:

  • LogP: Estimated at 3.8 (indicating moderate lipophilicity suitable for membrane permeability).

  • Hydrogen Bond Acceptors/Donors: 5 acceptors (sulfonyl oxygen, methoxy oxygen, indole nitrogen) and 2 donors (sulfonamide NH, indole NH).

Structural Motifs and Electronic Configuration

The planar indole system engages in π-π stacking interactions, while the sulfonamide group provides hydrogen-bonding capacity. Chlorine atoms induce electron-withdrawing effects on the benzene ring, modulating electronic distribution across the molecule. Methoxy substitution at position 4 introduces steric bulk while maintaining partial ring activation .

Synthetic Methodology and Reaction Dynamics

Multistep Synthesis Pathway

Production involves sequential reactions under controlled conditions:

Step 1: Sulfonation of 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.
Step 2: Coupling with 2-(2,5-dimethylindol-3-yl)ethylamine via nucleophilic acyl substitution forms the sulfonamide bond.
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Critical parameters:

  • Temperature: Maintained below 0°C during sulfonation to prevent side reactions.

  • pH Control: Neutral conditions during coupling to optimize amine nucleophilicity.

Reactivity Profile

The compound undergoes characteristic sulfonamide reactions:

  • Acid/Base Hydrolysis: Sulfonamide cleavage under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions.

  • Electrophilic Aromatic Substitution: Bromination at indole C4 occurs in DCM at 25°C .

Modifications altering biological activity:

Modification SiteEffect on ActivityCitation
Sulfonamide N-alkylationComplete loss of antibiotic synergy
Indole C7 fluorination3x increase in β-lactam potentiation

Biological Activities and Mechanistic Insights

Antibiotic Resistance Reversal

In MRSA models, the compound (at 8 μg/mL) restores β-lactam efficacy by:

  • Penicillin-Binding Protein Upregulation: 2.5-fold increase in PBP2a expression inhibition.

  • Biofilm Disruption: Reduces polysaccharide matrix production by 60% .

Table 1: Minimum Resensitizing Concentration (MRC) Against MRSA Strains

AntibioticMRC (μg/mL)Fold Potentiation
Amoxicillin/Clavulanate1632x
Meropenem864x
Data adapted from β-lactam synergy assays .

Cytotoxicity Profile

While effective against bacterial targets, mammalian cell toxicity requires optimization:

  • HeLa Cell GI₅₀: 48 μM (original compound) vs. 112 μM (C7-fluorinated analogue) .

  • Selectivity Index: Improved from 6 to 14 through targeted fluorination .

Comparative Analysis with Structural Analogues

Sulfonamide Variants

N-Benzyl substitution (as in PubChem CID 1479166) diminishes activity due to steric hindrance at target sites . Conversely, indole C7 fluorination enhances membrane penetration while reducing electron density at critical binding regions .

Chlorine Positioning Effects

Comparative data with 2,4-dichloro isomers show:

  • 3x lower MRC values for 2,5-dichloro derivatives.

  • Improved metabolic stability (t₁/₂ = 6.2h vs. 2.1h in liver microsomes).

Research Frontiers and Development Challenges

Target Identification Strategies

Current approaches include:

  • Photoaffinity Labeling: Using azide-modified probes to capture interacting proteins.

  • Thermal Proteome Profiling: Identifying stabilized protein targets under compound treatment.

Formulation Challenges

Aqueous solubility remains a limitation (0.12 mg/mL in PBS). Nanoemulsion formulations increase solubility to 8.3 mg/mL while maintaining stability over 6 months.

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